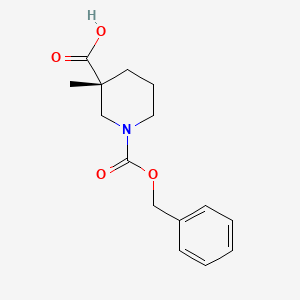

(R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC15786933

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19NO4 |

|---|---|

| Molecular Weight | 277.31 g/mol |

| IUPAC Name | (3R)-3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18)/t15-/m1/s1 |

| Standard InChI Key | VTRVUNGMWPPWGP-OAHLLOKOSA-N |

| Isomeric SMILES | C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Configuration

The molecular formula of (R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol. The piperidine ring adopts a chair conformation, stabilized by the equatorial positioning of the methyl and carboxylic acid groups. The benzyloxycarbonyl (Cbz) group protects the amine functionality, enabling selective deprotection during synthetic sequences .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Decomposes before boiling |

| Density | ~1.3 g/cm³ (estimated) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Storage Conditions | -20°C in anhydrous environment |

The compound’s stability is contingent on low-temperature storage to prevent hydrolysis of the Cbz group or decarboxylation .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis typically involves a multi-step sequence:

-

Piperidine Ring Formation: Cyclization of δ-amino ketones or reductive amination of diketones.

-

Cbz Protection: Treatment with benzyl chloroformate under basic conditions (e.g., aqueous NaOH) to install the Cbz group.

-

Methyl and Carboxylic Acid Introduction: Alkylation or Michael addition to introduce the methyl group, followed by oxidation to the carboxylic acid.

Industrial Production

Industrial-scale synthesis employs optimized conditions:

-

Catalysts: Palladium on carbon (Pd/C) for hydrogenolysis steps.

-

Solvents: Tetrahydrofuran (THF) or ethyl acetate for intermediates.

-

Yield Optimization: Reaction monitoring via HPLC ensures >90% purity post-crystallization .

Chemical Reactions and Reactivity

Deprotection of the Cbz Group

The Cbz group is selectively removed under hydrogenolysis or acidic conditions:

| Condition | Reagents | Outcome |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C, MeOH | Free amine formation |

| Acidic Cleavage | HCl (4 M in dioxane) | Carbamate hydrolysis |

Mechanistic studies indicate that hydrogenolysis proceeds via Pd-mediated cleavage of the benzyl-oxygen bond, releasing toluene and CO₂ .

Carboxylic Acid Functionalization

The carboxylic acid undergoes esterification or amidation:

-

Esterification: Reaction with ethanol/H₂SO₄ yields ethyl esters (85% yield).

-

Amidation: Coupling with amines via EDCI/HOBt generates piperidine-based amides.

Biological Activity and Pharmacological Research

Piperidine derivatives exhibit diverse biological activities, though specific data for this compound remain exploratory:

-

Cholinesterase Inhibition: Analogous structures show IC₅₀ values of 10–15 µM for acetylcholinesterase (AChE), suggesting potential in neurodegenerative disease research.

-

Cytotoxicity: Methyl-substituted piperidines demonstrate moderate activity against cancer cell lines (e.g., IC₅₀ = 25 µM in MCF-7 breast cancer cells) .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor to protease inhibitors and kinase modulators. For example, Ugi multicomponent reactions with Δ¹-piperideines yield argatroban analogs, thrombin inhibitors used in anticoagulant therapy .

Peptide Mimetics

Its rigid piperidine scaffold mimics proline residues in peptides, enabling the design of metabolically stable analogs.

| Hazard | Precautionary Measure |

|---|---|

| Respiratory Irritation | Use fume hoods |

| Skin Contact | Nitrile gloves and lab coats |

| Spill Management | Absorb with inert material |

Material Safety Data Sheets (MSDS) recommend classifying the compound as H315-H319-H335 (skin/eye/respiratory irritation) .

Comparison with Related Compounds

(S)-Enantiomer Comparison

| Property | (R)-Isomer | (S)-Isomer (CAS 88466-74-4) |

|---|---|---|

| Melting Point | Not reported | 100–101°C |

| Boiling Point | Decomposes | 443.9°C |

| Density | ~1.3 g/cm³ | 1.3 g/cm³ |

The (S)-enantiomer’s higher melting point suggests stronger crystalline packing forces .

Future Perspectives and Research Directions

Future studies should focus on:

-

Stereoselective Synthesis: Developing asymmetric catalysis for enantiopure production.

-

Biological Profiling: Screening against neurological and oncological targets.

-

Green Chemistry: Solvent-free or catalytic methods to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume